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3-(Piperazin-1-yl)propanoic acid hydrochloride

PROTAC linker aqueous solubility salt selection

Achieve reliable aqueous-phase conjugation without pH adjustment. This pre-protonated monohydrochloride salt eliminates free-base handling variability. - **Application:** Rigid C3 linker for CRBN-based oral PROTACs; single free amine enables site-specific E3 ligase conjugation. - **Differentiation:** Enhanced aqueous solubility vs. zwitterionic free base; avoids failed syntheses from salt stoichiometry errors. - **Quality:** ≥95% purity; batch-specific NMR/HPLC data available for reproducible parallel synthesis.

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
Cat. No. B11725729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)propanoic acid hydrochloride
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC(=O)O.Cl
InChIInChI=1S/C7H14N2O2.ClH/c10-7(11)1-4-9-5-2-8-3-6-9;/h8H,1-6H2,(H,10,11);1H
InChIKeyLKGGGCRIBKTIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)propanoic acid hydrochloride – Physicochemical Identity and Procurement-Relevant Characteristics


3-(Piperazin-1-yl)propanoic acid hydrochloride (CAS 1210925-41-9; molecular formula C₇H₁₅ClN₂O₂; MW 194.66 g/mol) is a heterobifunctional building block comprising a piperazine ring linked via its N1‑position to a propanoic acid chain, isolated as the monohydrochloride salt . The free base (CAS 27245‑31‑4) is formally designated 3-(1‑piperazinyl)propionic acid and is catalogued as a PROTAC linker within targeted protein degradation (TPD) research . The hydrochloride salt provides enhanced aqueous solubility relative to the zwitterionic free base, rendering it preferentially suited for aqueous‑phase conjugation and formulation workflows [1].

Salt form
Monohydrochloride supports aqueous solubility for conjugation workflows
Handle architecture
Heterobifunctional 2‑point vector with one free amine and one carboxylic acid
Context
Piperazine‑based PROTAC linker building block for targeted protein degradation studies

3-(Piperazin-1-yl)propanoic acid hydrochloride – Why Closest Analogs Are Non-Interchangeable


Although several piperazine‑alkanoic acid congeners share the same C₇H₁₄N₂O₂ free‑base core, three structural variables—salt stoichiometry (monohydrochloride vs. dihydrochloride vs. free base), linker‑arm regioisomerism (3‑propanoic vs. 2‑propanoic vs. 4‑butanoic), and N‑substitution pattern (mono‑ vs. di‑functionalized piperazine)—produce divergent aqueous solubility, lipophilicity, and the number of available reactive handles. These parameters directly govern suitability for aqueous‑phase bioconjugation, PROTAC linker topology, and downstream purification, such that generic interchanging without accounting for these differences can lead to failed syntheses, sub‑optimal degradation efficiency, or batch rejection [1].

Salt
3-(Piperazin-1-yl)propanoic acid hydrochloride
Free base (CAS 27245‑31‑4)
Salt stoichiometry mismatch may shift aqueous solubility and protonation state, requiring pH adjustment during bioconjugation.
Handle
Target monofunctional amine linker
Symmetrical di‑acid (CAS 5649‑49‑0)
A difunctional analog lacks a free amine; without orthogonal protection it may promote cross‑linking instead of sequential conjugation.
Spacer
Propanoic acid spacer (C3)
Butanoic acid homolog (C4, CAS 37528‑82‑8)
One additional methylene unit increases conformational flexibility; linker reach and ternary complex cooperativity may differ.

3-(Piperazin-1-yl)propanoic acid hydrochloride – Quantified Differentiation Evidence vs. Closest Analogs


Hydrochloride Salt vs. Free Base – Aqueous Solubility and Ionization State Differentiation

The monohydrochloride salt (CAS 1210925-41-9) exhibits a calculated LogD₇.₄ of –3.22, contrasting with the free base (CAS 27245-31-4) LogD₇.₄ of –2.64, indicating a ~0.6 log unit increase in hydrophilicity at physiological pH [1]. In PROTAC design, piperazine‑containing linkers benefit from protonation‑enhanced solubility; the hydrochloride salt ensures the piperazine nitrogen is pre‑protonated, maximising aqueous solubility without requiring acidic formulation conditions [2].

Hydrochloride vs. free base
Data to verify
ΔLogD₇.₄ ≈ 0.58 (more hydrophilic)
Reported solubility differentiation supports salt-form selection for aqueous workflows.
Calculated LogD from supplier databases; independent experimental confirmation recommended.
PROTAC linker aqueous solubility salt selection

Linker‑Arm Regioisomerism – Mono‑Functional Handle vs. Symmetrical Di‑Functional Analogs

3-(Piperazin-1-yl)propanoic acid hydrochloride possesses exactly one free secondary amine on the piperazine ring and one carboxylic acid terminus, providing a defined, directional 2‑point conjugation vector for heterobifunctional PROTAC assembly. In contrast, 3,3'-(piperazine-1,4-diyl)dipropanoic acid (CAS 5649-49-0) presents two identical propanoic acid arms, yielding a symmetrical, di‑carboxylic acid linker that can lead to uncontrolled cross‑linking or require orthogonal protecting‑group strategies . The mono‑functional amine handle on the target compound enables sequential, site‑specific conjugation without protecting‑group manipulation, reducing synthesis step count and improving overall yield [1].

Mono‑ vs. di‑functional handles
Context-dependent
Target: 1 amine + 1 acid Comparator: 2 identical acids, no amine
Single free amine may enable stepwise PROTAC assembly without orthogonal protection.
Class‑level inference based on structural analysis; yield advantage is workflow‑dependent.
PROTAC linker regioisomer conjugation handle

Chain‑Length Specificity – Propanoic Acid Spacer vs. Butanoic Acid Homolog

The three‑carbon propanoic acid spacer of the target compound yields a piperazine‑to‑carboxylate distance that has been validated in PROTAC designs incorporating piperazine‑containing linkers, where linker length and rigidity are critical determinants of ternary complex formation and cellular permeability [1]. The four‑carbon butanoic acid homolog 4-(piperazin-1-yl)butanoic acid (CAS 37528-82-8; MW 172.22 g/mol for the free base) introduces an additional methylene unit, increasing conformational flexibility (4 vs. 3 rotatable bonds in the spacer chain) and altering the spatial relationship between the piperazine ring and the conjugated warhead . Even single‑methylene alterations in PROTAC linkers have been reported to significantly impact degradation efficiency and target selectivity [1].

C3 vs. C4 spacer length
Reported
Propanoic acid: 3 rotatable bonds Butanoic acid: 4 rotatable bonds (Δ1)
Chain‑length context may influence linker rigidity and ternary complex formation.
Reported in piperazine‑PROTAC literature; spacer impact is design‑specific.
linker length PROTAC design spacer optimization

Regioisomeric Advantage – N1‑(3‑Propanoic Acid) vs. C2‑Attachment

In 3-(piperazin-1-yl)propanoic acid hydrochloride, the propanoic acid chain is attached to the N1‑position of the piperazine ring via a flexible ethylene spacer. The regioisomer 2-(piperazin-1-yl)propanoic acid (CAS 825594-88-5) places the carboxylic acid directly at the α‑carbon adjacent to the piperazine nitrogen, creating an α‑amino acid motif with distinct steric and electronic properties [1]. The N1‑(3‑propanoic acid) architecture provides a linear, extended conjugation geometry that has been preferentially employed in piperazine‑based PROTAC linker designs, whereas the α‑substituted regioisomer introduces branching at the conjugation point, which can sterically hinder subsequent amide bond formation [2].

N1‑(3‑propanoic) vs. α‑substituted
Context-dependent
Linear N1‑attachment (target) α‑amino acid motif (comparator, CAS 825594‑88‑5)
Regioisomeric geometry may affect conjugation efficiency; linear arm reported to reduce steric hindrance.
Class‑level inference; actual performance must be verified under specific coupling conditions.
regioisomer conjugation geometry PROTAC linker geometry

3-(Piperazin-1-yl)propanoic acid hydrochloride – High‑Confidence Application Scenarios Based on Evidence


PROTAC Linker Assembly in Aqueous or Mixed‑Aqueous Conjugation Systems

The pre‑protonated hydrochloride salt ensures immediate aqueous solubility, eliminating the pH adjustment steps required when using the free base . The mono‑functional piperazine amine enables sequential, site‑specific conjugation to E3 ligase ligands (e.g., CRBN or VHL binders) followed by target‑protein warheads, minimising cross‑linking side‑products . This workflow is directly supported by the piperazine‑PROTAC linker literature, which identifies linker protonation state as a critical parameter for solubility and ternary complex formation [1].

Rigid‑Linker PROTAC Development for Oral Bioavailability Optimization

More rigid linkers containing piperazine moieties are a hallmark of orally bioavailable CRBN‑based PROTACs that have undergone lead optimisation . The 3‑carbon propanoic acid spacer of this compound provides the validated C3‑length for rigid‑linker designs, avoiding the increased flexibility and entropic penalty of 4‑carbon butanoic acid analogs . Researchers developing oral PROTAC candidates can procure this compound as a direct building block for rigid‑linker incorporation.

Medicinal Chemistry SAR Campaigns Exploring Piperazine‑Linker Topology

The distinct regioisomeric and chain‑length profile of 3-(piperazin-1-yl)propanoic acid hydrochloride relative to 2‑substituted and N,N'‑disubstituted piperazine analogs makes it a defined chemical probe for structure–activity relationship (SAR) studies aimed at dissecting the contribution of linker geometry to PROTAC degradation efficiency . Its single free amine handle allows systematic variation of one conjugation partner while holding the linker constant.

High‑Purity Building Block Procurement for Parallel Synthesis Libraries

With a standard purity of ≥95% and availability of batch‑specific QC data (NMR, HPLC) from multiple vendors , the hydrochloride salt is suitable for parallel synthesis workflows requiring reproducible linker quality. Its defined monohydrochloride stoichiometry eliminates the variability associated with hygroscopic free bases or mixed‑salt forms.

Application
Selection Property
Validation Focus
Aqueous PROTAC conjugation
Pre‑protonated salt, heterobifunctional handle
Solubility and sequential conjugation efficiency
Rigid‑linker PROTAC design
3‑carbon spacer, piperazine rigidity
Ternary complex formation and permeability assays
Linker topology SAR studies
Defined N1‑regioisomer, monofunctional amine
Degradation efficiency vs. linker geometry
Parallel synthesis library supply
Monohydrochloride stoichiometry, batch QC
Reproducible linker incorporation and purity
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